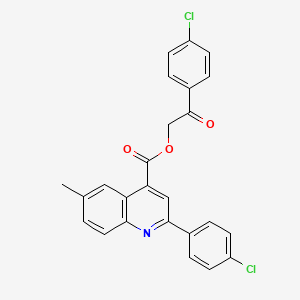![molecular formula C16H19F3N2O2 B12463468 4-oxo-4-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B12463468.png)
4-oxo-4-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxo-4-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide is a synthetic organic compound with a complex structure It features a piperidine ring, a trifluoromethyl group, and a butanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine derivative, followed by the introduction of the trifluoromethyl group and the butanamide moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-oxo-4-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl group and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-oxo-4-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound may be used in the production of specialty chemicals and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-oxo-4-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring may contribute to its overall stability and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-oxo-4-(piperidin-1-yl)-N-phenylbutanamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
4-oxo-4-(morpholin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide: Contains a morpholine ring instead of a piperidine ring, potentially altering its reactivity and applications.
4-oxo-4-(piperidin-1-yl)-N-[4-(trifluoromethyl)phenyl]butanamide: The position of the trifluoromethyl group is different, which can affect the compound’s properties.
Uniqueness
The presence of the trifluoromethyl group in 4-oxo-4-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide makes it unique compared to similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and overall stability, making it a valuable molecule for various applications.
Eigenschaften
Molekularformel |
C16H19F3N2O2 |
|---|---|
Molekulargewicht |
328.33 g/mol |
IUPAC-Name |
4-oxo-4-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]butanamide |
InChI |
InChI=1S/C16H19F3N2O2/c17-16(18,19)12-5-4-6-13(11-12)20-14(22)7-8-15(23)21-9-2-1-3-10-21/h4-6,11H,1-3,7-10H2,(H,20,22) |
InChI-Schlüssel |
ILILFJPQVFKEBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=O)CCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(4-Benzylphenoxy)propyl]-N-Methyl-Beta-Alanine](/img/structure/B12463396.png)
![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.0^{2,6.0^{11,15]pentadeca-2,5,9-trien-7-one](/img/structure/B12463397.png)
![Ethyl 1-[7-(4-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B12463398.png)
![3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide](/img/structure/B12463401.png)
![3,3'-{(2-nitrobenzene-1,4-diyl)bis[nitrilo(E)methylylidene]}diphenol](/img/structure/B12463410.png)
![4-[(E)-[(5-chloropyridin-2-yl)imino]methyl]phenol](/img/structure/B12463417.png)



![4-chloro-3,5-dimethylphenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12463440.png)




